1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea
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Overview
Description
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyrrolidinone ring, and a tolyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidinone ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Attachment of the tolyl group: The tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a tolyl halide and a suitable catalyst.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods for this compound may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired product efficiently.
Chemical Reactions Analysis
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and the tolyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to the desired biological response.
Comparison with Similar Compounds
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(o-tolyl)urea: This compound lacks the pyrrolidinone ring, which may result in different chemical and biological properties.
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which may affect its reactivity and interactions with molecular targets.
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea: This compound has a meta-tolyl group instead of an ortho-tolyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-3-4-7-15(13)21-19(24)20-14-9-10-17(25-2)16(12-14)22-11-5-8-18(22)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOQOYPVPXIWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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